(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine
Description
Properties
IUPAC Name |
[5-chloro-2-(4-nitrophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSUTQKXFKEJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240386 | |
| Record name | Benzenemethanamine, 5-chloro-2-(4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417569-99-3 | |
| Record name | Benzenemethanamine, 5-chloro-2-(4-nitrophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 5-chloro-2-(4-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Chlorination Steps
A common approach begins with biphenyl or chlorinated biphenyl derivatives. Controlled nitration is achieved using a mixture of nitric acid and acetic anhydride or glacial acetic acid as solvent, maintaining temperatures between 25-50 °C to selectively introduce nitro groups at desired positions without over-nitration or degradation. For example, nitration of biphenyl with nitric acid in acetic acid/acetic anhydride yields 2-nitrobiphenyl intermediates with high selectivity.
Subsequent chlorination is performed by passing chlorine gas into a reaction mixture containing the nitro-substituted biphenyl and iron powder as catalyst in chlorobenzene solvent at 90-110 °C. This step introduces the chloro substituent at the 5-position relative to the nitro group, generating 2-(4'-chloro-phenyl) nitro biphenyl derivatives.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Nitration | Biphenyl, HNO3, Acetic acid/Ac2O | 25-50 | 10-20 | Controlled addition of nitric acid |
| Chlorination | 2-Nitrobiphenyl, Cl2, Fe powder, chlorobenzene | 90-110 | 10-25 | Slow chlorine addition, iron catalyzed |
Formation of Phenoxy Linkage
The key phenoxy linkage (–O–) connecting the 4-nitrophenyl group to the chlorinated phenyl ring is typically formed by nucleophilic aromatic substitution. This involves reacting a chlorinated nitrobenzene intermediate with a suitable phenol or phenolate nucleophile under basic conditions. While specific details for the exact compound are less documented, analogous methods use cesium carbonate or other bases in polar aprotic solvents like dimethylformamide (DMF) to facilitate substitution at activated aromatic halides.
Reduction to Methanamine
The final step is the reduction of the nitro group to the corresponding amine, yielding the methanamine functionality. Catalytic hydrogenation using Raney nickel as catalyst in methanol solvent under hydrogen atmosphere at mild temperatures (25-35 °C) is effective. This method achieves high purity amines (up to 94% by HPLC) with reaction times ranging from 2 to 6 hours.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Catalyst | Purification Methods |
|---|---|---|---|---|---|
| Reduction | Nitro intermediate, H2, Raney Ni, MeOH | 25-35 | 2-6 | Raney Ni | Filtration, solvent removal, recrystallization |
Detailed Research Findings and Optimization
Nitration Control: Using a mixed nitrating agent of nitric acid and acetic anhydride under temperature control avoids over-nitration and decomposition, yielding high selectivity for mono-nitro derivatives.
Chlorination Efficiency: Chlorination with chlorine gas and iron powder catalyst in chlorobenzene solvent at controlled temperature and chlorine feed rate ensures selective chlorination without excessive side reactions.
Reduction Conditions: Hydrogenation at mild temperatures with Raney nickel catalyst in methanol provides clean reduction of nitro groups to amines without affecting other sensitive functionalities such as the phenoxy linkage.
Purification: Post-reaction purification typically involves filtration to remove catalyst, solvent evaporation under reduced pressure, and recrystallization using ethyl acetate and petroleum ether or Sherwood oil to achieve >90% purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Temperature (°C) | Time (h) | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Nitration | Biphenyl, HNO3, Acetic acid/Ac2O | 25-50 | 10-20 | 2-Nitrobiphenyl |
| 2 | Chlorination | 2-Nitrobiphenyl, Cl2, Fe, chlorobenzene | 90-110 | 10-25 | 2-(4'-Chlorophenyl) nitrobiphenyl |
| 3 | Nucleophilic aromatic substitution | Chlorinated nitro intermediate, phenol, base (e.g., Cs2CO3), DMF | 50-100 (typical) | 4-12 | (5-Chloro-2-(4-nitrophenoxy)phenyl) derivative |
| 4 | Reduction | Nitro intermediate, H2, Raney Ni, MeOH | 25-35 | 2-6 | This compound |
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may participate in hydrogen bonding or electrostatic interactions, while the methanamine group can form covalent bonds with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target molecule, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity: Trifluoromethoxy and ethylphenoxy groups increase hydrophobicity, which correlates with improved membrane permeability .
- Amine type : Primary amines (e.g., target compound) are more reactive but less stable than secondary or tertiary analogues .
Table 2: Anticonvulsant Activity in Thiadiazole Derivatives
| Compound | ED50 (MES Test, mg/kg) | ED50 (PTZ Test, mg/kg) |
|---|---|---|
| 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) | 20.11 | 35.33 |
| Parent structure without nitro group | >100 | >100 |
Insights :
Impact of Amine Functionalization
- Primary Amines: this compound’s -NH2 group offers high reactivity for forming salts or conjugates but may limit metabolic stability .
- Secondary Amines: Compounds like [5-Chloro-2-(2-ethylphenoxy)phenyl]methyl(methyl)amine hydrochloride exhibit improved pharmacokinetics due to reduced oxidative deamination .
Biological Activity
(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₁ClN₂O and features a chloro group, a nitrophenoxy group, and an amine functionality. These functional groups contribute to its unique chemical properties, allowing for diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, making it a candidate for antiviral drug development.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : In vitro tests have demonstrated that certain derivatives exhibit significant inhibitory effects on various cancer cell lines, indicating potential as anticancer agents.
The exact mechanism of action for this compound is still under investigation. However, preliminary data suggest it may interact with specific receptors and enzymes involved in cellular signaling pathways. This interaction could lead to modulation of gene expression related to apoptosis and cell cycle regulation .
In Vitro Studies
- Cell Viability Assays : Various studies have employed cell viability assays to assess the cytotoxic effects of the compound on cancer cell lines such as HCT-116 and MCF-7. Results indicate that the compound can induce cell cycle arrest and apoptosis in these cells .
- Binding Affinity Assays : Interaction studies have focused on the binding affinity of the compound to target proteins, revealing its potential to influence metabolic pathways crucial for cancer progression.
In Vivo Studies
Animal model studies have been conducted to evaluate the therapeutic potential of this compound. These studies typically assess:
- Toxicity Levels : The LD50 (lethal dose for 50% of the population) has been reported to be between 1000 mg/kg and 2000 mg/kg, indicating a relatively safe profile at lower doses .
- Organ Toxicity : Histological examinations post-treatment have shown no significant adverse effects on major organs, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-nitrodiphenylamine | Contains two aromatic rings | Known for strong electrophilic properties |
| 4-Amino-3-chlorobenzenesulfonamide | Contains sulfonamide functionality | Exhibits antibacterial properties |
| 2-Amino-4-chlorophenol | Contains hydroxyl and amino groups | Used as a precursor in dye synthesis |
The structural uniqueness of this compound allows it to undergo targeted modifications that can enhance its pharmacological efficacy compared to similar compounds.
Case Studies
- Anticancer Activity : A study investigating the antiproliferative effects of various derivatives found that certain modifications significantly increased cytotoxicity against HCT-116 cells, with IC50 values indicating potent activity .
- Inflammatory Response Modulation : Another study highlighted how derivatives influenced cytokine production in inflammatory models, suggesting potential applications in treating chronic inflammatory conditions.
Q & A
Q. What are the recommended methods for synthesizing (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, and how can reaction yields be optimized?
Answer: The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution and subsequent reduction. Key steps include:
- Nitro-phenoxy coupling : Reacting 5-chloro-2-hydroxybenzaldehyde with 4-nitrophenyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the nitrophenoxy intermediate .
- Reductive amination : Converting the aldehyde group to a methanamine via catalytic hydrogenation (H₂/Pd-C) or using NaBH₄ with ammonium acetate .
Optimization strategies : - Use anhydrous solvents (e.g., DMF) to minimize hydrolysis side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .
- Adjust stoichiometry of reducing agents to avoid over-reduction of nitro groups .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : Confirm regiochemistry of substitution (¹H/¹³C NMR for aromatic protons and nitrophenoxy linkage) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials or dehalogenated byproducts) .
- Elemental analysis : Verify molecular composition, particularly for nitrogen and chlorine content .
- FT-IR : Identify functional groups (e.g., C-N stretch in methanamine at ~3300 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative effects. Include controls for nitro group toxicity (e.g., compare with nitro-free analogs) .
- Enzyme inhibition : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., NADPH depletion assays) .
- Solubility optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
Answer:
- Molecular dynamics simulations : Calculate partition coefficients (log P) to assess bioaccumulation potential .
- Degradation pathways : Use density functional theory (DFT) to model hydrolysis of the nitrophenoxy group under varying pH conditions .
- Ecotoxicity prediction : Apply QSAR models to estimate LC₅₀ values for aquatic organisms based on structural analogs .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-response validation : Reproduce assays across multiple cell lines (e.g., primary vs. immortalized cells) to identify cell-type-specific effects .
- Metabolite profiling : Use LC-MS to detect active metabolites that may contribute to observed discrepancies .
- Target engagement studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins .
- In vivo imaging : Label the compound with ¹⁸F or ¹¹C for PET imaging to track biodistribution in animal models .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Byproduct minimization : Optimize reaction temperature and catalyst loading to suppress side reactions (e.g., nitro group reduction) .
- Purification scalability : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
- Stability testing : Monitor compound degradation under accelerated storage conditions (40°C/75% RH) to define shelf-life .
Q. How can researchers assess the compound’s potential for abiotic degradation in environmental matrices?
Answer:
- Photolysis studies : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation products via LC-MS .
- Hydrolysis kinetics : Measure half-life in buffers at pH 3–9 to simulate soil and aquatic environments .
- Adsorption experiments : Use batch sorption techniques with soil samples to determine Kd values .
Methodological Notes
- Data interpretation : Cross-validate experimental results with computational predictions (e.g., DFT for reaction mechanisms) .
- Contamination control : Use high-purity reagents (e.g., >98% nitrophenyl halides) to avoid interference in biological assays .
- Ethical compliance : Follow OECD guidelines for ecotoxicity testing to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
